Methyl 3-(3-methoxyphenyl)-2-morpholin-4-yl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes the compound’s chemical stability and reactivity.Scientific Research Applications
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Scientific Field: Organic Chemistry and Pharmacology
- Application : The compound “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate” has been synthesized and studied for its potential as an anticancer agent .
- Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. The structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : Molecular docking and MD simulation were used to explore its potency against breast cancer. The results showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It was predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
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Scientific Field: Organic Chemistry and Industrial Applications
- Application : “Methyl 3-methoxyphenylacetate” is an important organic intermediate used in agrochemical, pharmaceutical and dyestuff field .
- Methods of Application : This compound is typically synthesized in a laboratory setting and can be used in various chemical reactions as an intermediate .
- Results : The specific outcomes or results would depend on the particular reaction or process in which this compound is used .
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Scientific Field: Organic Chemistry and Medicinal Chemistry
- Application : A compound named “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate” has been synthesized and studied for its potential as an anticancer agent .
- Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. The structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : Molecular docking and MD simulation were used to explore its potency against breast cancer. The results showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It was predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
-
Scientific Field: Organic Chemistry and Industrial Applications
- Application : “Methyl 3-methoxyphenylacetate” is an important organic intermediate used in agrochemical, pharmaceutical and dyestuff field .
- Methods of Application : This compound is typically synthesized in a laboratory setting and can be used in various chemical reactions as an intermediate .
- Results : The specific outcomes or results would depend on the particular reaction or process in which this compound is used .
-
Scientific Field: Organic Chemistry and Medicinal Chemistry
- Application : A compound named “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate” has been synthesized and studied for its potential as an anticancer agent .
- Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. The structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : Molecular docking and MD simulation were used to explore its potency against breast cancer. The results showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It was predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
-
Scientific Field: Organic Chemistry and Industrial Applications
- Application : “Methyl 3-methoxyphenylacetate” is an important organic intermediate used in agrochemical, pharmaceutical and dyestuff field .
- Methods of Application : This compound is typically synthesized in a laboratory setting and can be used in various chemical reactions as an intermediate .
- Results : The specific outcomes or results would depend on the particular reaction or process in which this compound is used .
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like the one you mentioned, it would be necessary to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O2S/c1-17-5-4-6-21(18(17)2)30-11-13-31(14-12-30)24-25(28-10-9-27-24)34-16-23(32)29-20-15-19(26)7-8-22(20)33-3/h4-10,15H,11-14,16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUGOHCWNXOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methoxyphenyl)-2-morpholin-4-yl-4-oxo-3,4-dihydroquinazoline-7-carboxylate |
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